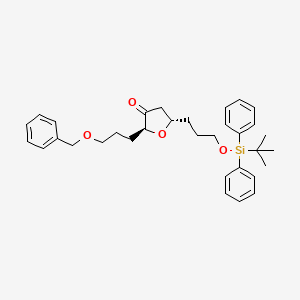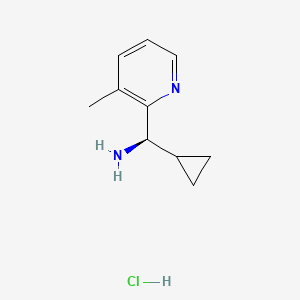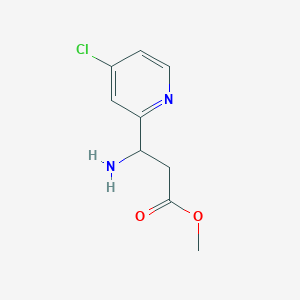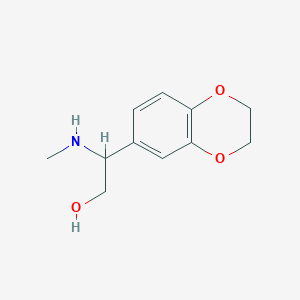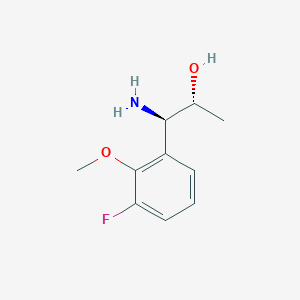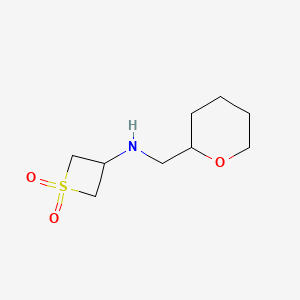
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide is a complex organic compound that features a unique combination of a tetrahydropyran ring, an amino group, and a thietane dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the amino group and the thietane dioxide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism by which 3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the amino and thietane dioxide groups.
Thietane Dioxide: Contains the thietane dioxide moiety but lacks the tetrahydropyran ring and amino group.
Amino-Tetrahydropyran Derivatives: Compounds with an amino group attached to a tetrahydropyran ring but without the thietane dioxide moiety.
Uniqueness
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
N-(oxan-2-ylmethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)6-8(7-14)10-5-9-3-1-2-4-13-9/h8-10H,1-7H2 |
InChI Key |
XYSZSXBJDRQAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


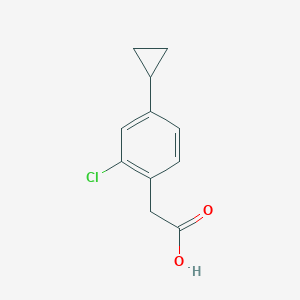
![Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13042395.png)
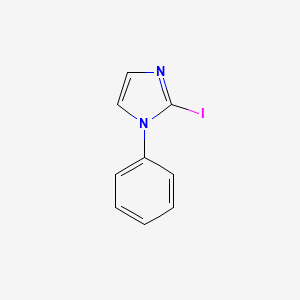
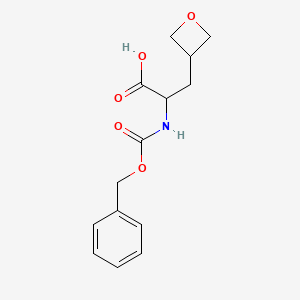
![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
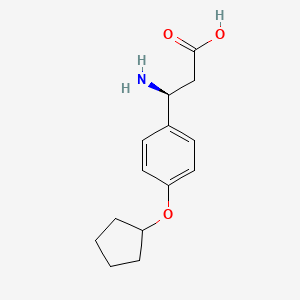
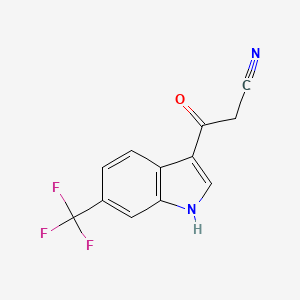
![(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13042431.png)
![(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042436.png)
